Agmatine Sulfate-15N2, 13C
Description
Historical Context of Agmatine (B1664431) Discovery and Early Academic Investigations
Agmatine, chemically known as 1-(4-aminobutyl)guanidine, was first identified in 1910 by the German biochemist Albrecht Kossel, who discovered it in herring sperm. wikipedia.orgnih.govresearchgate.netmdpi.comacs.org This discovery was part of a broader body of work on proteins and nucleic acids for which Kossel was awarded the Nobel Prize in Physiology or Medicine in the same year. acs.orgbritannica.comnobelprize.org Initially, agmatine was considered an intermediate in the polyamine metabolism of lower organisms like bacteria and fungi. nih.govamegroups.cn
Early academic investigations into agmatine's physiological effects in mammals began shortly after its discovery. A year later, it was observed that agmatine could increase blood flow in rabbits, though the high concentrations required cast doubt on the physiological relevance of this finding. wikipedia.org In the 1920s, researchers noted its mild hypoglycemic effects. wikipedia.org However, for many decades, agmatine was not thought to be naturally present in mammals. mdpi.comamegroups.cn A significant breakthrough occurred in 1994 when the endogenous synthesis of agmatine was finally discovered in the mammalian brain, reigniting interest in its potential physiological roles. wikipedia.orgnih.gov This discovery confirmed that agmatine is not just a product of exogenous sources but an actively synthesized and regulated molecule within the mammalian body.
The Conceptual Framework of Agmatine as an Endogenous Biogenic Amine and Neuromodulator
Agmatine is classified as a biogenic amine, a group of naturally occurring compounds with significant biological activity. acs.org It is synthesized in the body from the amino acid L-arginine through the action of the enzyme arginine decarboxylase (ADC). researchgate.netamegroups.cn This places agmatine in a critical metabolic position, as L-arginine is also a substrate for nitric oxide synthase (NOS) and arginase. researchgate.net
The modern understanding of agmatine is that of a key neuromodulator and a putative neurotransmitter. researchgate.netnih.gov It fulfills many of the criteria established for a neurotransmitter: it is synthesized and stored in neurons, released in a calcium-dependent manner, and can be inactivated by enzymatic degradation and reuptake. researchgate.netnih.gov Agmatine exerts its influence by interacting with multiple molecular targets. wikipedia.org These include:
Neurotransmitter Receptors: It binds to α2-adrenergic and imidazoline (B1206853) receptors and modulates the function of NMDA glutamate (B1630785) receptors and serotonin (B10506) 5-HT₂A and 5-HT₃ receptors. wikipedia.orgresearchgate.net
Ion Channels: Agmatine can block voltage-gated calcium channels and also affects ATP-sensitive K+ channels and acid-sensing ion channels. wikipedia.orgamegroups.cn
Enzyme Activity: It is a known inhibitor of nitric oxide synthase (NOS) isoforms and plays a role in polyamine metabolism. wikipedia.orgacs.orgnih.gov
This wide range of interactions allows agmatine to influence numerous processes within the central nervous system and peripheral tissues. wikipedia.org Its distribution has been identified in various brain regions, including the cerebral cortex, hypothalamus, and brain stem, further supporting its role in neuromodulation. nih.gov
| Target Category | Specific Molecular Targets of Agmatine |
| Neurotransmitter Receptors | α2-adrenergic, Imidazoline I1 & I2, Glutamate NMDAr, Serotonin 5-HT₂A & 5-HT₃ wikipedia.orgresearchgate.net |
| Ion Channels | Voltage-gated Ca²⁺ channels, ATP-sensitive K⁺ channels, Acid-sensing ion channels (ASICs) wikipedia.orgamegroups.cn |
| Enzymes | Nitric Oxide Synthase (NOS), Arginine Decarboxylase (ADC), Agmatinase wikipedia.orgresearchgate.netnih.gov |
| Membrane Transporters | Agmatine-specific uptake systems researchgate.netnih.gov |
Rationale for Utilizing Isotopically Labeled Agmatine (Agmatine Sulfate-¹⁵N₂, ¹³C) in Advanced Research
The study of endogenous molecules like agmatine presents significant analytical challenges due to their presence in complex biological matrices and often low concentrations. Stable isotope labeling, where certain atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., Carbon-13 for Carbon-12, Nitrogen-15 for Nitrogen-14), provides a powerful solution to these challenges. Agmatine Sulfate-¹⁵N₂, ¹³C is a labeled analogue of agmatine sulfate (B86663), incorporating specific stable isotopes into its structure. pharmaffiliates.comlgcstandards.com This labeling does not alter the chemical properties of the molecule but makes it distinguishable from its natural counterpart by mass spectrometry.
Utility in Metabolic Tracing and Flux Analysis
Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying the rate of metabolic reactions, a field known as metabolic flux analysis. nih.govspringernature.com By introducing a labeled compound into a biological system, researchers can track the movement of the isotope as the molecule is metabolized, providing a dynamic view of metabolic processes. springernature.com
Application as an Internal Standard in Quantitative Analytical Methodologies
One of the most critical applications of isotopically labeled compounds is their use as internal standards in quantitative mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The accurate quantification of endogenous molecules is often hampered by sample loss during preparation, variations in instrument response, and matrix effects where other molecules in the sample interfere with the signal of the analyte. nih.gov
An ideal internal standard behaves identically to the analyte during sample extraction, derivatization, and ionization. nih.gov A stable isotope-labeled version of the analyte, such as Agmatine Sulfate-¹⁵N₂, ¹³C, is the gold standard for this purpose. nih.govnih.gov Because it is chemically identical to the natural agmatine being measured, it compensates for variations at every step of the analytical process. nih.gov Researchers add a known amount of the labeled internal standard to a biological sample at the beginning of the workflow. nih.gov By comparing the mass spectrometer signal of the natural (light) agmatine to the signal of the labeled (heavy) internal standard, a highly accurate and precise concentration can be determined. nih.gov This isotope dilution mass spectrometry approach has been successfully developed for agmatine, significantly improving the sensitivity and reliability of its measurement in complex biological samples like bacterial culture supernatants. nih.govnih.gov
| Analytical Advantage | Description |
| Compensation for Sample Loss | The labeled standard is lost at the same rate as the natural analyte during sample preparation. nih.gov |
| Correction for Matrix Effects | Co-eluting substances in the sample suppress or enhance the ionization of both the analyte and the standard equally. nih.gov |
| Improved Precision & Accuracy | Ratiometric measurement (analyte/standard) minimizes variability from instrument fluctuations. nih.gov |
| High Specificity | The distinct mass difference allows for unambiguous detection of both the analyte and the standard. nih.gov |
Properties
Molecular Formula |
C₄¹³CH₁₆N₂¹⁵N₂O₄S |
|---|---|
Molecular Weight |
231.25 |
Synonyms |
N-(4-aminobutyl)guanidine Sulfate-15N2, 13C; NIH 11035 -15N2, 13C |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Agmatine Sulfate 15n2, 13c
Chemical Synthesis Approaches for Agmatine (B1664431)
A primary chemical route to agmatine involves the guanidination of 1,4-butanediamine (putrescine). One common method utilizes a cyanamide (B42294) aqueous solution as the guanidinating reagent. This process involves an addition reaction where 1,4-butanediamine reacts with cyanamide to form agmatine. The resulting agmatine is then typically converted to its more stable salt form, agmatine sulfate (B86663), by reaction with sulfuric acid.
The reaction conditions for this synthesis can be varied to optimize the yield and purity of the final product. Key parameters that are often adjusted include the molar ratio of 1,4-butanediamine to cyanamide, the concentration of the cyanamide solution, the reaction temperature, and the reaction time. For instance, the molar ratio of 1,4-butanediamine to cyanamide can range from 1:1 to 1:2. The reaction temperature is typically maintained between 50°C and 90°C, with reaction times varying from 10 to 30 hours nih.govnih.gov. This method is considered advantageous due to its relatively moderate reaction conditions, ease of control, and reduced environmental impact compared to other methods that may produce hazardous byproducts nih.govnih.gov.
To synthesize the specifically labeled Agmatine-¹⁵N₂, ¹³C, a commercially available isotopically labeled cyanamide, Cyanamide-¹³C,¹⁵N₂, can be employed as the guanidinating reagent. The reaction of this labeled cyanamide with unlabeled 1,4-butanediamine would directly introduce the ¹³C and two ¹⁵N atoms into the guanidino group of the resulting agmatine molecule.
| Parameter | Range/Value | Reference |
|---|---|---|
| Starting Material | 1,4-Butanediamine (Putrescine) | nih.govnih.gov |
| Guanidinating Reagent | Cyanamide Aqueous Solution | nih.govnih.gov |
| Molar Ratio (Butanediamine:Cyanamide) | 1:1 to 1:2 | nih.gov |
| Reaction Temperature | 50 - 90 °C | nih.govnih.gov |
| Reaction Time | 10 - 30 hours | nih.govnih.gov |
| Final Step | Salt formation with sulfuric acid | nih.govnih.gov |
Enzymatic Synthesis Approaches for Isotopically Labeled Agmatine
Enzymatic methods offer a highly specific and efficient alternative for the synthesis of agmatine and its isotopologues. These approaches typically utilize the enzyme arginine decarboxylase (ADC), which naturally catalyzes the conversion of L-arginine to agmatine.
Derivation from Labeled L-Arginine via Arginine Decarboxylase (ADC)
The enzymatic synthesis of agmatine is achieved through the decarboxylation of L-arginine, a reaction catalyzed by the enzyme arginine decarboxylase (ADC) researchgate.net. This enzyme is found in various organisms, including bacteria such as Pseudomonas aeruginosa bmrb.ionih.govnih.gov. For the production of isotopically labeled agmatine, a correspondingly labeled L-arginine precursor is used. The high specificity of ADC ensures that the isotopic labels from the L-arginine are directly transferred to the agmatine molecule. This method has been successfully employed to produce highly enriched, uniformly labeled agmatine, such as [¹³C₅, ¹⁵N₄]-agmatine from uniformly labeled [¹³C₆, ¹⁵N₄]-L-arginine bmrb.ionih.govnih.gov.
Specific Labeling at Nitrogen and Carbon Atoms (e.g., ¹⁵N₂, ¹³C)
To produce Agmatine Sulfate-¹⁵N₂, ¹³C, where the labels are specifically located in the guanidino group, the enzymatic synthesis would require L-arginine with the same specific labeling pattern in its guanidino group. The synthesis of such a labeled L-arginine precursor would be the initial step. Once obtained, this specifically labeled L-arginine can be used as a substrate for arginine decarboxylase. The ADC enzyme will then catalyze the removal of the carboxyl group, leaving the labeled guanidino and the rest of the carbon chain intact, thus forming agmatine with the desired ¹⁵N₂ and ¹³C labels in the guanidino head. This approach has been demonstrated in studies using [guanidino-¹⁵N₂]arginine to produce [guanidino-¹⁵N₂]agmatine, confirming the direct transfer of the labeled guanidino group nih.govnih.gov.
| Parameter | Description | Reference |
|---|---|---|
| Enzyme | Arginine Decarboxylase (ADC) | researchgate.netfrontiersin.org |
| Substrate | Isotopically Labeled L-Arginine | nih.govbmrb.ionih.govnih.govnih.gov |
| Reaction | Decarboxylation | researchgate.net |
| Product | Isotopically Labeled Agmatine | nih.govbmrb.ionih.govnih.govnih.gov |
Structural Confirmation of Labeled Agmatine Isotopologues
Following the synthesis of isotopically labeled agmatine, it is essential to confirm the correct incorporation and location of the isotopes within the molecule. Several analytical techniques are employed for this structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the structure of molecules and the position of isotopic labels.
¹³C-NMR spectroscopy directly detects the ¹³C isotope. In the case of Agmatine-¹⁵N₂, ¹³C, a significantly enhanced signal would be observed for the carbon atom in the guanidino group, confirming the location of the ¹³C label.
¹⁵N-NMR spectroscopy would be used to confirm the presence and location of the two ¹⁵N atoms in the guanidino group.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the confirmation of isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact molecular weight of the labeled agmatine, which will be higher than that of the unlabeled compound due to the presence of the heavier isotopes.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent ion and analysis of the resulting fragment ions. The fragmentation pattern of the labeled agmatine will differ from the unlabeled compound. Specifically, fragments containing the guanidino group will show a mass shift corresponding to the incorporated ¹³C and two ¹⁵N atoms, thus confirming their location within that functional group. For example, in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis, the precursor ion of the labeled agmatine will have a higher mass, and the product ions that retain the guanidino group will also exhibit this mass increase, providing definitive evidence of successful and specific labeling bmrb.ionih.govnih.gov.
Infrared (IR) Spectroscopy can provide additional structural information by identifying the characteristic vibrational frequencies of different functional groups within the molecule. While not as specific for locating isotopes as NMR or MS, changes in the vibrational modes of the guanidino group due to the presence of the heavier isotopes may be observable.
| Technique | Information Provided | Application to Labeled Agmatine |
|---|---|---|
| ¹H-NMR | Proton environment and overall structure | Confirms the agmatine backbone structure. |
| ¹³C-NMR | Direct detection of ¹³C isotopes | Confirms the position of the ¹³C label in the guanidino group. |
| ¹⁵N-NMR | Direct detection of ¹⁵N isotopes | Confirms the position of the two ¹⁵N labels in the guanidino group. |
| HRMS | Exact molecular weight | Confirms the overall isotopic enrichment of the agmatine molecule. |
| MS/MS | Fragmentation pattern | Confirms the location of the isotopic labels within the guanidino group by analyzing the mass of fragments. |
| IR Spectroscopy | Functional group vibrations | May show shifts in the vibrational frequencies of the guanidino group due to isotopic labeling. |
Advanced Analytical Techniques for Detection and Quantification of Agmatine and Its Metabolites in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with mass spectrometry has become the gold standard for the analysis of agmatine (B1664431) and its metabolites. nih.gov This combination offers high selectivity and sensitivity, which are essential for distinguishing and quantifying these compounds in intricate biological samples like tissue extracts, plasma, and cell culture supernatants. nih.govwaters.com Tandem mass spectrometry (LC-MS/MS) further enhances specificity by monitoring specific fragmentation patterns of the target analytes, reducing interferences from the sample matrix. researchgate.nethelixchrom.com
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled (SIL) version of the analyte to the sample at the beginning of the sample preparation process. osti.govrsc.org This SIL internal standard, such as a uniformly labeled ¹³C,¹⁵N-agmatine, behaves almost identically to the endogenous (unlabeled) analyte during extraction, chromatographic separation, and ionization. nih.govwaters.comnih.govresearchgate.net
By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL internal standard, highly accurate and precise quantification can be achieved. bohrium.com This approach effectively corrects for variations in sample recovery and matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix—which are significant sources of error in quantitative LC-MS/MS analyses. waters.comnih.gov The use of SIL internal standards labeled with heavy atoms like ¹³C and ¹⁵N is generally preferred over deuterium (B1214612) (²H) labeling, as the latter can sometimes exhibit slight chromatographic shifts and different fragmentation behavior. bohrium.comnih.gov
A method utilizing uniformly labeled ¹³C₅,¹⁵N₄-agmatine as an internal standard demonstrated high precision, with intrasample relative standard deviations averaging 4.1%. nih.govnih.gov This highlights the robustness that isotope dilution brings to the quantification of agmatine in complex biological fluids. nih.govnih.gov
Table 1: Key Features of Isotope Dilution UPLC-MS/MS for Agmatine Quantification
| Parameter | Finding | Source |
| Internal Standard | Uniformly labeled ¹³C₅,¹⁵N₄-agmatine | nih.gov, nih.gov |
| Rationale | Corrects for sample handling losses, analyte instability, and matrix effects (ion suppression/enhancement). | researchgate.net, waters.com |
| Precision | Intrasample precisions averaged 4.1% (relative standard deviation). | nih.gov, nih.gov |
| Linearity Range | 5 nM to 10 µM | nih.gov, nih.gov |
| Detection Limit | Estimated at 1.5 nM | nih.gov, nih.gov |
The hyphenation of Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry represents a significant advancement over traditional HPLC-MS methods. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for operation at higher pressures. nih.gov This results in markedly improved resolution, higher peak capacities, and significantly shorter analysis times. For a compound like agmatine, which is often present in complex mixtures, the enhanced separation power of UPLC is critical for resolving it from other endogenous amines and potential interferences. nih.govhelixchrom.com
In a published method for agmatine determination, a 10-minute gradient separation was achieved using a UPLC system. nih.gov This rapid analysis is crucial for high-throughput applications, such as large-scale metabolomics studies or the characterization of numerous bacterial culture samples. nih.gov The choice of column chemistry, such as a C18 stationary phase, is optimized to provide the best separation for the derivatized or underivatized amine. nih.gov
Table 2: Example of UPLC-MS/MS Parameters for Agmatine Analysis
| Parameter | Specification | Source |
| UPLC System | Waters Acquity UPLC | nih.gov |
| Mass Spectrometer | Waters Acquity TQD (Triple Quadrupole) | nih.gov |
| Column | Waters Acquity HSS T3 C₁₈ 2.1 x 100 mm, 1.7 µm | nih.gov |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Run Time | 10 minutes | nih.gov |
Ion trap mass spectrometers are highly versatile instruments for the structural elucidation of unknown compounds, such as agmatine metabolites. nih.govnih.gov These devices trap ions in a three-dimensional or linear electric field and can perform sequential stages of mass analysis (MSⁿ). nih.gov In a typical workflow for metabolite identification, a full scan MS experiment first identifies potential metabolite ions based on their predicted mass. Subsequently, a product ion scan (MS/MS) is performed on a selected parent ion to generate a fragmentation spectrum.
The fragments produced provide valuable structural information. For complex structures, further fragmentation of a specific fragment ion (MS³) can be performed to gain deeper structural insights. nih.gov This capability is invaluable for differentiating between isomers and identifying the exact position of metabolic modifications on the agmatine backbone. While quadrupole instruments are often used for quantification, ion traps excel at the qualitative task of identifying and characterizing the structures of novel metabolites in complex biological systems. nih.gov
Quadrupole-Time of Flight (QTOF) mass spectrometry is a hybrid technology that combines the stability of a quadrupole mass filter with the high mass resolution and accuracy of a time-of-flight analyzer. amegroups.org This combination makes QTOF-MS an exceptionally powerful tool for untargeted metabolomics, where the goal is to comprehensively profile all detectable metabolites in a sample. amegroups.orgrsc.org
The high mass accuracy (typically <5 ppm) of QTOF instruments allows for the confident determination of the elemental composition of an unknown ion, which is a critical first step in its identification. In a study investigating the metabolic effects of agmatine in a rat model of septic liver injury, UPLC-ESI-QTOF-MS was employed to analyze liver metabolites. amegroups.org The study successfully identified significant changes in 26 metabolites, revealing that agmatine treatment influenced key metabolic pathways.
Table 3: Metabolic Pathways Influenced by Agmatine as Identified by UPLC-QTOF-MS
| Metabolic Pathway | Observation | Source |
| Arginine and Proline Metabolism | Significantly altered following agmatine treatment in septic rats. | amegroups.org |
| Arachidonic Acid Metabolism | Implicated as part of agmatine's mechanism in reducing inflammation. | amegroups.org |
| Linoleic Acid Metabolism | Changes observed, suggesting a role for agmatine in lipid metabolism. | amegroups.org |
| Fatty Acid Metabolism | Regulated by agmatine, contributing to the improvement of septic liver injury. | amegroups.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a robust analytical technique for metabolic studies that offers several unique advantages. frontiersin.orgscispace.com Unlike mass spectrometry, NMR is inherently quantitative without the need for identical isotope-labeled standards and is non-destructive, allowing the sample to be used for further analyses. scispace.com NMR is particularly powerful for stable isotope-resolved metabolomics (SIRM). frontiersin.org
In a SIRM experiment, a substrate labeled with a stable isotope like ¹³C or ¹⁵N (e.g., ¹³C-labeled agmatine) is introduced into a biological system. frontiersin.org NMR can then be used to trace the fate of the labeled atoms as they are incorporated into various downstream metabolites. nih.gov It can distinguish between different positional isomers (isotopomers), providing detailed insights into the activity of specific metabolic pathways. frontiersin.org While NMR is generally less sensitive than MS, its ability to provide unambiguous structural information and quantify metabolites in intact samples makes it a highly complementary technique for metabolic research. frontiersin.orgscispace.com The Human Metabolome Database contains reference ¹H NMR spectra for agmatine, which can be used as a basis for its identification in complex mixtures. hmdb.ca
Chromatographic Derivatization Techniques for Improved Detection
Agmatine is a highly polar, hydrophilic molecule that lacks a strong chromophore, making it challenging to analyze directly using common analytical techniques. nih.govhelixchrom.com It exhibits poor retention on standard reversed-phase liquid chromatography columns and can be difficult to detect with UV or fluorescence detectors. researchgate.nethelixchrom.com To overcome these issues, chemical derivatization is frequently employed. researchgate.netnih.gov
Derivatization involves reacting the analyte with a reagent to modify its chemical properties. For agmatine, this is done to:
Increase hydrophobicity: Improves retention on reversed-phase LC columns. nih.govmurdoch.edu.au
Enhance ionization efficiency: Improves sensitivity in mass spectrometry. murdoch.edu.au
Introduce a fluorophore or chromophore: Enables sensitive detection by fluorescence or UV detectors. researchgate.net
One common derivatizing agent used for agmatine is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBDF). nih.govnih.gov This reagent reacts with the primary amine groups on agmatine, increasing its hydrophobicity and significantly enhancing the sensitivity of UPLC-MS/MS detection. nih.gov Other reagents, such as hexafluoroacetylacetone (B74370) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag), have also been used for the analysis of amines and amino acids in biological samples. murdoch.edu.aunih.gov
Table 4: Derivatization Reagents for Amine Analysis
| Derivatizing Reagent | Abbreviation | Purpose | Source |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBDF | Improves reversed-phase retention and MS/MS sensitivity. | nih.gov, nih.gov |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AccQTag | Increases hydrophobicity and improves ionization efficiency. | murdoch.edu.au |
| Hexafluoroacetylacetone | HFA | Allows for detection by gas chromatography with negative-ion chemical ionization mass spectrometry. | nih.gov |
| Benzoyl Chloride | - | Enables widely targeted metabolomics of amines and amino acids. | researchgate.net |
Sample Preparation Methodologies for Complex Biological Matrices
The accurate quantification of agmatine and its metabolites in complex biological matrices, such as plasma, urine, and tissue homogenates, presents significant analytical challenges. The inherent low concentrations of these analytes, coupled with the presence of interfering endogenous substances, necessitate robust sample preparation methods. biotage.com These methodologies are crucial for removing matrix components that can suppress or enhance the analyte signal in mass spectrometry, ensuring the reliability and accuracy of the analytical results. mdpi.com Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), often followed by a derivatization step to improve the chromatographic behavior and detection sensitivity of these polar compounds. mdpi.comresearchgate.net
Protein Precipitation
Protein precipitation (PPT) is a widely used technique for the initial cleanup of biological samples like plasma and tissue homogenates. mdpi.com This method involves the addition of an organic solvent or an acid to the sample to denature and precipitate proteins, which are then removed by centrifugation. For instance, in the analysis of agmatine in plasma and central nervous system (CNS) tissue, ice-cold isopropanol (B130326) has been effectively used to precipitate soluble proteins. nih.gov In this procedure, 200 μL of isopropanol is added to 100 μL of the biological matrix. The mixture is then vortexed and centrifuged to pellet the precipitated proteins, after which the supernatant containing the analyte of interest is collected for further processing. nih.gov Another approach involves the use of trichloroacetic acid to deproteinize plasma samples before analysis. researchgate.net While relatively simple and quick, PPT may result in a less clean extract compared to other methods, as it may not remove other small, soluble interfering molecules. mdpi.com
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) offers a more selective method for sample cleanup and analyte concentration compared to protein precipitation. mdpi.comanthias.co.uk This technique relies on the partitioning of analytes between a liquid sample and a solid stationary phase, allowing for the separation of the analyte from matrix interferences. youtube.com The choice of the solid phase (sorbent) is critical and depends on the physicochemical properties of the analyte. For the analysis of polar compounds like agmatine, various SPE sorbents can be employed. Polymeric reversed-phase sorbents, for example, have been utilized to obtain purer sample extracts from human plasma, demonstrating good accuracy and precision. mdpi.com The general SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent. youtube.com Micro-elution SPE (μSPE) formats are particularly advantageous for small volume biological samples, offering a rapid procedure by omitting the need for drying and reconstitution steps. nih.gov
Derivatization
Due to the polar nature and often poor chromatographic retention of agmatine on reversed-phase columns, a derivatization step is frequently incorporated into the analytical workflow. researchgate.netnih.gov Derivatization modifies the chemical structure of the analyte to enhance its chromatographic properties and improve the sensitivity and selectivity of detection, especially for mass spectrometry (MS) and fluorescence-based methods. researchgate.net
One common derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). nih.govumn.edu NBD-F reacts with the primary amine groups of agmatine, improving its retention on reversed-phase columns and enhancing its detectability. nih.gov This pre-column derivatization has been successfully applied to the analysis of agmatine in bacterial culture supernatants and rat brain tissue. researchgate.netresearchgate.net The reaction typically proceeds at an elevated temperature in a buffered solution. researchgate.netnih.gov For example, after protein precipitation, the sample can be mixed with a borate (B1201080) buffer (pH 9.5) and NBD-F solution in acetonitrile, followed by heating to facilitate the reaction. nih.gov
Another derivatizing agent used for biogenic amines is p-toluenesulfonyl chloride (tosyl chloride). nih.gov This reagent has been used for the analysis of agmatine and other biogenic amines in beverages like wine and beer, enabling sensitive and repeatable quantification by HPLC-MS/MS. nih.gov Benzoyl chloride is another derivatizing agent that has been used to improve the sensitivity of detection for a wide range of neurotransmitters and metabolites, including polyamines. researchgate.net
The use of a stable isotope-labeled internal standard, such as ¹³C₅,¹⁵N₄-agmatine, is highly recommended in quantitative analyses. nih.gov This internal standard mimics the behavior of the endogenous analyte throughout the entire sample preparation and analysis process, including extraction, derivatization, and ionization, thereby correcting for matrix effects and improving the accuracy of quantification. nih.gov
The following tables summarize findings from various studies on the sample preparation and analysis of agmatine.
| Matrix | Preparation Method | Analytical Technique | Concentration (ng/mL) | Recovery (%) | Precision (% RSD) | Reference |
|---|---|---|---|---|---|---|
| Plasma | Protein Precipitation, NBD-F Derivatization | UPLC-MS/MS | 5 | 85.6 ± 13.2 | 15.5 | nih.gov |
| CNS Homogenate | Protein Precipitation, NBD-F Derivatization | UPLC-MS/MS | 5 | Not Reported | Not Reported | nih.gov |
| Bacterial Supernatant | NBD-F Derivatization | UPLC-MS/MS | Not Specified | Not Reported | 4.1 (Intrasample) | nih.gov |
Endogenous Agmatine Homeostasis: Biosynthesis, Catabolism, and Regulatory Mechanisms
Arginine Decarboxylase (ADC) Pathway: Conversion of L-Arginine to Agmatine (B1664431)
The primary route for agmatine synthesis in both mammals and lower organisms is the decarboxylation of L-arginine, a reaction catalyzed by the enzyme arginine decarboxylase (ADC). researchgate.netnih.gov This process is distinct from other major pathways of arginine metabolism, such as those involving nitric oxide synthase (NOS) or arginase. researchgate.net
Expression and Regulation of ADC in Mammalian Tissues and Cells
The discovery of ADC activity in the mammalian brain initiated a new field of research into agmatine's function. nih.gov Molecular studies have since identified and cloned human ADC, revealing it to be a 460-amino acid protein with approximately 48% identity to mammalian ornithine decarboxylase (ODC), the enzyme responsible for synthesizing polyamines from ornithine. Despite this similarity, human ADC does not exhibit ODC activity. nih.gov
ADC expression has been confirmed in select regions of the human brain and other tissues. nih.gov Research indicates that agmatine synthesis occurs in various cell types, including neurons and astrocytes, and its production can be induced in response to stress and inflammation. nih.gov For instance, conditions like hypoxic-ischemia are known to trigger an increase in endogenous agmatine. researchgate.net
In some mammalian tissues, the ADC pathway serves as an alternative or "rescue" route for the production of polyamines (like putrescine). oup.comnih.gov Studies on mammalian reproductive tissues have shown that when the conventional polyamine synthesis pathway via ODC is deficient, the expression of ADC and agmatinase increases to compensate, highlighting a crucial survival mechanism. oup.comnih.gov
Bacterial Arginine Decarboxylase Systems and Agmatine Production
In the bacterial kingdom, the ADC pathway is well-established and serves diverse functions, most notably as a defense mechanism against acidic environments. wikipedia.orgnih.gov Bacteria such as Escherichia coli possess an acid-induced arginine decarboxylase system (AR3) that allows them to survive in highly acidic conditions, such as the human stomach. wikipedia.org The enzyme, known as AdiA, catalyzes the decarboxylation of arginine to agmatine, a reaction that consumes a cytoplasmic proton and thus helps to raise the intracellular pH. wikipedia.org This process relies on a pyridoxal-5'-phosphate (PLP) cofactor, a common feature of amino acid decarboxylases. wikipedia.org
Bacterial ADC systems can be categorized into biosynthetic and biodegradative types. In addition to the acid-resistance enzyme (AdiA), some bacteria have an ADC (SpeA) involved in polyamine biosynthesis. researchgate.net The agmatine produced can then be converted to putrescine. researchgate.net In certain pathogenic bacteria, this pathway is linked to virulence. For example, in Streptococcus pneumoniae, agmatine synthesis via ADC is critical for the formation of its protective polysaccharide capsule. frontiersin.org Similarly, in Pseudomonas aeruginosa, agmatine can influence biofilm formation. nih.gov
Agmatinase Pathway: Hydrolysis of Agmatine to Putrescine
The primary catabolic pathway for agmatine involves its hydrolysis into putrescine and urea (B33335), a reaction catalyzed by the enzyme agmatinase (also known as agmatine ureohydrolase, AUH). ontosight.aiwikipedia.org This enzyme is specific for agmatine and is a key link between agmatine metabolism and the synthesis of higher polyamines like spermidine (B129725) and spermine (B22157), which are essential for cell growth and proliferation. ontosight.aiebi.ac.uk
Expression and Regulation of Agmatinase Activity
Agmatinase belongs to the family of hydrolases and is systematically known as agmatine amidinohydrolase (EC 3.5.3.11). wikipedia.org In humans, the gene for agmatinase (AGMAT) is located on chromosome 1. wikipedia.org The enzyme is expressed in various tissues, with notable levels found in the liver and kidneys. wikipedia.org Other tissues with reported expression include the colon, small intestine, and brain. wikipedia.org
The regulation of agmatinase activity is crucial for controlling the cellular levels of both agmatine and putrescine. ebi.ac.uk As part of the alternative polyamine synthesis pathway, agmatinase expression can be upregulated when the ODC-dependent pathway is compromised, working in concert with ADC to ensure a steady supply of putrescine for cellular needs. oup.com
Other Metabolic Enzymes and Pathways Interacting with Agmatine
While agmatinase represents the specific and primary route for agmatine breakdown, other, less specific enzymes can also metabolize this amine.
Diamine Oxidase (DAO) Activity
Diamine oxidase (DAO) is an enzyme responsible for the degradation of various biogenic amines, including histamine (B1213489). frontiersin.orgnih.gov Research has shown that agmatine is also a substrate for DAO. researchgate.net The enzyme oxidizes agmatine, converting it to γ-guanidinobutyraldehyde. researchgate.net Studies indicate that the inhibitory effects of agmatine on nitric oxide generation during inflammation are enhanced when DAO activity is increased and are diminished by DAO inhibitors, suggesting that the aldehyde product of this reaction is biologically active. nih.gov While DAO can metabolize agmatine, its degradation rate for histamine and other diamines like putrescine is significantly higher. frontiersin.org
Interactive Data Tables
Table 1: Key Enzymes in Endogenous Agmatine Homeostasis
| Enzyme Name | Abbreviation | EC Number | Pathway | Substrate(s) | Product(s) | Primary Function |
| Arginine Decarboxylase | ADC | 4.1.1.19 | Biosynthesis | L-Arginine | Agmatine + CO2 | Synthesis of agmatine from arginine. researchgate.netwikipedia.org |
| Agmatinase | AUH | 3.5.3.11 | Catabolism | Agmatine + H2O | Putrescine + Urea | Hydrolysis of agmatine to produce putrescine. wikipedia.org |
| Diamine Oxidase | DAO | 1.4.3.22 | Catabolism | Agmatine | γ-guanidinobutyraldehyde | Oxidative deamination of agmatine. researchgate.netnih.gov |
Table 2: Research Findings on Mammalian Agmatine Metabolism
| Enzyme | Finding | Tissue/Cell Type | Significance | Reference(s) |
| ADC | Expressed in various brain regions and other organs. | Human brain, other tissues | Confirms endogenous synthesis of agmatine in mammals. | nih.gov |
| ADC | Induced by stress and inflammation. | Astrocytes, Neurons | Links agmatine to the physiological stress response. | nih.govresearchgate.net |
| ADC / Agmatinase | Upregulated when ODC pathway is deficient. | Mammalian conceptuses | Acts as a "rescue" pathway for polyamine synthesis. | oup.comnih.gov |
| Agmatinase | Highly expressed in liver and kidney. | Human Liver, Kidney | Key sites for agmatine degradation and putrescine formation. | wikipedia.org |
Compound Glossary
Polyamine Transport Systems
Agmatine's movement into and out of cells is critically linked to the polyamine transport system, a mechanism that is particularly active in proliferating cells. Research demonstrates that agmatine utilizes and is dependent on this transporter for cellular uptake. nih.govresearchgate.net This transport is an active, energy-dependent process that requires a membrane potential across the plasma membrane. nih.govresearchgate.net
The process is saturable, indicating it is carrier-mediated, with an apparent Michaelis-Menten constant (Km) of 2.5 µM and a maximal velocity (Vmax) of 280 pmol·min⁻¹·mg⁻¹ of protein in transformed NIH/3T3 cells. nih.govresearchgate.net A key aspect of this relationship is competition; agmatine uptake is suppressed by polyamines like putrescine, spermidine, and spermine, but not by cationic amino acids that use other transporters like the y+ system. researchgate.net Consequently, alterations in polyamine transporter activity lead to parallel changes in both polyamine and agmatine uptake. researchgate.net This shared pathway means agmatine can effectively compete with polyamines for cellular entry, a factor that may contribute to its antiproliferative effects by helping to deplete intracellular polyamine levels. nih.gov Furthermore, agmatine uptake is nullified in human carcinoma cell lines that are deficient in the polyamine transport system. nih.govresearchgate.net
Acetylation Pathways of Agmatine Metabolites
Acetylation is a key metabolic process related to agmatine and its downstream metabolites. This occurs through two primary mechanisms: the direct acetylation of agmatine and the agmatine-induced acetylation of other polyamines.
Firstly, agmatine itself can be a substrate for acetylation. In Drosophila melanogaster, an enzyme known as Agmatine N-acetyltransferase (AgmNAT) has been identified. This enzyme catalyzes the formation of N-acetylagmatine from agmatine and acetyl-CoA. researchgate.net This pathway represents a direct route for the modification and potential functional alteration of agmatine.
Secondly, agmatine plays a significant regulatory role in the acetylation of other polyamines by inducing spermidine/spermine acetyltransferase (SSAT). wikipedia.orgnih.gov SSAT is a rate-limiting enzyme in polyamine catabolism that acetylates spermidine and spermine, marking them for export or conversion back to putrescine. By inducing SSAT, agmatine promotes the breakdown of these polyamines, thereby influencing their intracellular concentrations. nih.gov
Research using stable isotope tracers has further illuminated agmatine's impact on metabolic pathways linked to acetylation. Studies in rats have shown that agmatine consumption significantly alters the profile of acylcarnitines, which are involved in fatty acid metabolism. Specifically, agmatine administration leads to an increase in short-chain acylcarnitines (C2, C3, C4) while decreasing medium and long-chain ones. reactome.org This shift suggests that agmatine improves fat oxidation and influences the availability and use of acetyl-CoA, the primary donor for acetylation reactions. reactome.org
Mechanisms of Agmatine Homeostasis Regulation in Biological Systems
The maintenance of stable agmatine levels, or homeostasis, is governed by a complex interplay of several factors. Research has highlighted three principal mechanisms that regulate agmatine concentrations in the human body: enzymatic control of its synthesis and degradation, its production by intestinal microbiota, and its clearance by the liver. wikipedia.org The perturbation of these homeostatic mechanisms has been observed in conditions such as malignant cell proliferation, underscoring their physiological importance. wikipedia.org
Enzymatic Regulation at the mRNA and Protein Level
The expression of enzymes involved in agmatine metabolism is a critical control point for its homeostasis. This regulation occurs at both the mRNA and protein levels and can be tissue-specific and influenced by various physiological and pathological states.
In a study comparing human colon neoplastic tissue to adjacent normal tissue, significant changes in the mRNA expression of key enzymes were observed. The expression of arginine decarboxylase (ADC), the enzyme that synthesizes agmatine from arginine, was found to be about 75% lower in neoplastic tissue. wikipedia.org Similarly, the expression of diamine oxidase (DAO), an enzyme that catabolizes agmatine, was approximately 50% lower. wikipedia.org In contrast, the expression of ornithine decarboxylase (ODC), which competes with ADC for the common substrate arginine, was 150% higher, while agmatinase expression remained unchanged. wikipedia.org
Inflammatory stimuli also modulate these enzymes. In macrophage cell lines, lipopolysaccharide (LPS) decreases ADC activity while stimulating agmatinase activity in a dose-dependent manner. nih.gov Conversely, anti-inflammatory cytokines like IL-10 and TGF-β reduce both ADC and agmatinase levels. nih.gov
Influence of Microbiota on Agmatine Availability
The gut microbiota represents a significant external source of agmatine, substantially influencing its availability for absorption by the host. wikipedia.org The composition of the intestinal bacterial flora is a key determinant of how much agmatine is produced in the gut lumen. wikipedia.org Studies have shown that different representative bacterial strains from the human gut microbiota differ considerably in their capacity to produce agmatine and release it into their environment. wikipedia.org
Molecular and Cellular Mechanisms of Agmatine Action
Interaction with Neurotransmitter Receptor Systems
Agmatine's diverse physiological effects are largely attributed to its ability to bind to and modulate a variety of neurotransmitter receptors. nih.govpsicothema.com This promiscuous binding profile allows it to influence multiple signaling cascades simultaneously, leading to a complex and nuanced regulation of neuronal activity.
Alpha-2 Adrenergic Receptors (α2-AR) Modulation
Agmatine (B1664431) also demonstrates a significant interaction with α2-adrenergic receptors, acting as an agonist. psicothema.comanatoljcardiol.com This interaction is crucial as α2-adrenoceptors are key regulators of sympathetic outflow. By activating these presynaptic autoreceptors, agmatine can inhibit the release of norepinephrine (B1679862), thereby modulating adrenergic neurotransmission. anatoljcardiol.comepa.gov This mechanism is believed to contribute to some of the cardiovascular and analgesic effects of agmatine. nih.gov The interplay between agmatine and α2-AR highlights its role in the intricate regulation of the autonomic nervous system. epa.gov
Glutamatergic Receptor Subtypes: NMDA and AMPA Receptor Modulation
Agmatine exerts a significant influence on the glutamatergic system, primarily through its interaction with N-methyl-D-aspartate (NMDA) receptors. physiology.orgnih.gov It acts as a non-competitive antagonist, blocking the NMDA receptor channel and thereby reducing calcium influx. nih.govnih.gov This action is particularly important in conditions of excitotoxicity, where excessive NMDA receptor activation can lead to neuronal damage. nih.gov Research has shown that agmatine preferentially antagonizes GluN2B-containing NMDA receptors, which may explain its neuroprotective effects without the typical side effects associated with broad NMDA receptor antagonists. physiology.orgumn.eduphysiology.org
Furthermore, agmatine has been shown to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govresearchgate.net Unlike its action on NMDA receptors, agmatine can facilitate the activation of AMPA receptors, which may contribute to its reported antidepressant-like effects. nih.govresearchgate.net This dual regulation of glutamatergic receptors showcases the complexity of agmatine's influence on synaptic plasticity and neuronal signaling. nih.govcaldic.com
Serotonergic Receptors (5-HT1B, 5-HT2A) Interactions
Recent studies have illuminated the interaction of agmatine with the serotonergic system. mdpi.comnih.gov Specifically, chronic administration of agmatine has been found to upregulate the expression of 5-HT1B and 5-HT2A receptors in the dorsal raphe nucleus, a key area for serotonin (B10506) production. mdpi.comnih.govpreprints.org The activation of 5-HT2A receptors is known to stimulate serotonergic neurons and has been linked to antidepressant effects. nih.govpreprints.org Agmatine's ability to modulate these receptors suggests a potential mechanism for its influence on mood and anxiety. caldic.comresearchgate.net The interaction with both autoreceptors (5-HT1B) and excitatory receptors (5-HT2A) indicates a sophisticated regulation of the serotonergic system. mdpi.comresearchgate.net
Modulation of Nitric Oxide Synthases (NOS) Activity
Beyond its receptor interactions, agmatine is a well-documented modulator of nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in the nervous and immune systems. nih.gov
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Agmatine acts as a competitive inhibitor of all NOS isoforms but shows a particular potency in inhibiting inducible nitric oxide synthase (iNOS). nih.govresearchgate.netjst.go.jp iNOS is typically upregulated during inflammatory conditions and can produce large, potentially cytotoxic, amounts of NO. researchgate.netnih.gov By inhibiting iNOS, agmatine can mitigate the detrimental effects of excessive NO production, such as oxidative stress and inflammation-related tissue damage. mdpi.comnih.gov This inhibitory action on iNOS is a cornerstone of agmatine's neuroprotective and anti-inflammatory properties. nih.govmdpi.com
Interactive Data Tables
Table 1: Agmatine Receptor Binding and Functional Activity
| Receptor Target | Agmatine's Action | Reported Effects | Key Findings |
| Imidazoline (B1206853) Receptors (I1, I2) | Endogenous Ligand/Agonist | Modulation of blood pressure, monoamine oxidase activity. jpp.krakow.plnih.gov | Binds with high affinity, initiating diverse intracellular signaling. nih.govresearchgate.netresearchgate.net |
| Alpha-2 Adrenergic Receptors (α2-AR) | Agonist | Inhibition of norepinephrine release, modulation of sympathetic outflow. anatoljcardiol.comepa.gov | Contributes to cardiovascular and analgesic effects. psicothema.comnih.gov |
| NMDA Receptors | Non-competitive Antagonist | Neuroprotection against excitotoxicity. nih.gov | Preferentially antagonizes GluN2B-containing receptors. physiology.orgumn.eduphysiology.org |
| AMPA Receptors | Modulator/Potentiator | Potential antidepressant-like effects. nih.govresearchgate.net | Facilitates receptor activation, influencing synaptic plasticity. researchgate.net |
| Serotonergic Receptors (5-HT1B, 5-HT2A) | Upregulation of expression | Modulation of mood and anxiety. caldic.comresearchgate.net | Chronic treatment increases receptor expression in the dorsal raphe nucleus. mdpi.comnih.govpreprints.org |
Table 2: Agmatine's Effect on Nitric Oxide Synthase
| Enzyme | Agmatine's Action | Reported Effects | Key Findings |
| Inducible Nitric Oxide Synthase (iNOS) | Competitive Inhibitor | Reduction of inflammation and oxidative stress. mdpi.comnih.gov | Potently inhibits iNOS, mitigating excessive NO production during inflammation. researchgate.netjst.go.jpnih.gov |
Competitive Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Agmatine functions as a competitive inhibitor of neuronal nitric oxide synthase (nNOS), also known as NOS isoform I. portlandpress.com Research has established a binding affinity (Ki) for agmatine with nNOS of approximately 660 μM. portlandpress.comnih.gov This inhibition is due to the structural similarity between agmatine and L-arginine, the substrate for NOS enzymes. portlandpress.com
However, the interaction is more complex than simple competitive inhibition. Studies have revealed that agmatine can also lead to a time- and concentration-dependent irreversible inactivation of nNOS. nih.gov This secondary mechanism involves agmatine enhancing the NADPH oxidase activity of nNOS, which results in the production of hydrogen peroxide (H2O2). nih.govmdpi.com The subsequent oxidative stress causes an alteration of the enzyme's prosthetic heme moiety, leading to its inactivation. nih.gov The apparent dissociation constant (Ki) for this initial reversible complex is 29 μM, significantly lower than that for simple competition, indicating a more potent interaction leading to inactivation. nih.gov In models of global cerebral ischemia, agmatine administration has been shown to inhibit the induction of nNOS. core.ac.uk
Activation of Endothelial Nitric Oxide Synthase (eNOS)
In contrast to its inhibitory role on nNOS, agmatine effectively leads to the activation of endothelial nitric oxide synthase (eNOS), or NOS isoform III. This activation is not a direct enzymatic interaction but an indirect, receptor-mediated process. wustl.edupnas.org Agmatine is a very weak direct inhibitor of eNOS, with a high Ki value of approximately 7.5 mM. portlandpress.com
The activation of eNOS is primarily initiated by agmatine binding to cell surface receptors on endothelial cells, including imidazoline and α-2 adrenergic receptors. wustl.edupnas.org This binding event triggers a signal transduction cascade involving G proteins and phospholipase C, which in turn mobilizes intracellular calcium. pnas.org The resulting transient increase in cytosolic calcium stimulates calmodulin, a key activator of eNOS, thereby increasing the synthesis and release of nitric oxide. wustl.edupnas.org This mechanism is supported by findings that antagonists for imidazoline (idazoxan) and α-2 adrenergic receptors (rauwolscine) can inhibit agmatine-induced nitric oxide production. wustl.edupnas.org Furthermore, in in vivo models of cerebral ischemia, agmatine treatment has been observed to increase the expression and levels of eNOS. nih.govnih.gov
Influence on Ion Channels
Agmatine exerts a significant influence on the function of voltage-gated calcium channels (VGCCs). Research using whole-cell patch-clamp techniques on cultured rat hippocampal neurons demonstrates that agmatine reversibly blocks VGCCs in a manner that is both concentration- and voltage-dependent. nih.govamegroups.cnresearchgate.net This blockade is potent, with a calculated IC50 (the concentration causing 50% inhibition) of 1.2 ± 0.4 µmol/L. amegroups.cnresearchgate.net The effect is specific, as agmatine showed no significant impact on voltage-gated potassium or sodium channels. nih.govamegroups.cn The mechanism of action is thought to involve agmatine physically plugging the open channel pore. amegroups.cn Further investigation has revealed that this blocking effect is partially mediated by the I2 imidazoline receptor and is not associated with α2-adrenoceptors. amegroups.cn Agmatine is capable of blocking both L-type and other types of VGCC currents. amegroups.cn
| Agmatine Concentration (µmol/L) | Inhibitory Rate (%) |
|---|---|
| 0.1 | 21 ± 4 |
| 0.5 | 35 ± 6 |
| 1.0 | 49 ± 6 |
| 5.0 | 67 ± 4 |
| 10.0 | 69 ± 6 |
| 50.0 | 86 ± 8 |
| 100 | 87 ± 9 |
Regulation of Intracellular Signaling Pathways
Agmatine demonstrates a complex, often inhibitory, modulation of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. In various models, including lipopolysaccharide (LPS)-stimulated microglia and zymosan-induced acute lung injury, agmatine suppresses the activation of NF-κB. nih.govnih.gov It achieves this by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By stabilizing IκB-α, agmatine blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby decreasing the expression of pro-inflammatory genes such as iNOS, COX-2, and cytokines like TNF-α and IL-6. nih.govekb.eg
However, the modulatory role of agmatine on NF-κB may be context-dependent. Some studies have reported that agmatine alone can induce NF-κB activation in certain models, suggesting a more complex interaction than simple suppression. esmed.orgplos.org This indicates that agmatine's effect on the NF-κB pathway can be influenced by the specific cellular environment and stimuli present.
Agmatine is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses. plos.orgbg.ac.rs Studies in macrophages and neuronal cells show that agmatine enhances the translocation of Nrf2 into the nucleus. nih.govplos.org This activation leads to the up-regulation of Nrf2-dependent antioxidant and cytoprotective genes, most notably heme oxygenase-1 (HO-1) and the glutamate-cysteine ligase catalytic subunit (GCLc), which is crucial for glutathione (B108866) synthesis. ekb.egplos.orgnih.gov
PI3K/Akt-1 Signaling Axis
The Phosphoinositide 3-kinase (PI3K)/Akt-1 signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Agmatine has been shown to modulate this axis in a context-dependent manner, leading to divergent outcomes in different cell types and pathological conditions.
In the context of cancer biology, studies have demonstrated that agmatine sulfate (B86663) can inhibit the PI3K/Akt-1 pathway. In human HT1080 fibrosarcoma cells, agmatine sulfate was found to decrease the expression levels of phosphorylated PI3K (p-PI3K) and Akt-1 in a dose-dependent manner. iiarjournals.org This inhibition of the PI3K/Akt-1 pathway is linked to the anti-metastatic effects of agmatine, as it leads to a downstream reduction in the expression and activity of Matrix Metalloproteinase-2 (MMP-2). iiarjournals.orgiiarjournals.orgresearchgate.netiiarjournals.orgnih.gov
Conversely, in the context of neuroprotection and other cellular stress models, agmatine demonstrates an activating effect on the PI3K/Akt-1 pathway. researchgate.net Research indicates that agmatine can stimulate PI3K/Akt signaling to protect against cisplatin-induced ototoxicity in auditory cells and cochlear explants. eneuro.org This activation was evidenced by the upregulation of p-PI3K and p-AKT expression following agmatine administration, which in turn inhibited the intrinsic apoptosis pathway. eneuro.org Similarly, the antidepressant-like effects of agmatine have been linked to the activation of PI3K signaling. nih.govwjgnet.com Pre-treatment with PI3K inhibitors, such as LY294002, has been shown to block the neuroprotective and antidepressant-like behavioral responses induced by agmatine. nih.govwjgnet.com In models of neuroinflammation, agmatine can inhibit the PI3K/Akt pathway when it is pathologically activated by inflammatory stimuli like lipopolysaccharide (LPS), thereby reducing the pro-inflammatory metabolic shift in microglia. nih.govnih.gov
| Cell/Tissue Type | Experimental Model | Effect on PI3K/Akt-1 | Downstream Consequence | Reference |
| HT1080 Fibrosarcoma Cells | In vitro (PMS stimulation) | Inhibition | Decreased MMP-2 expression, reduced cell invasion | iiarjournals.orgnih.gov |
| BV-2 Microglia | In vitro (LPS stimulation) | Inhibition | Suppression of glycolysis and TNF production | nih.govnih.gov |
| Mouse Prefrontal Cortex | In vivo (Tail suspension test) | Activation | Antidepressant-like effects | nih.govwjgnet.com |
| HEI-OC1 Auditory Cells | In vitro (Cisplatin exposure) | Activation | Inhibition of apoptosis | eneuro.org |
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism. It integrates signals from the PI3K/Akt axis and other upstream cues. Agmatine's influence on mTOR is closely tied to its effects on the PI3K/Akt pathway.
In studies on neuroinflammation, agmatine has been shown to negatively regulate the phosphorylation of mTOR in microglia stimulated with LPS. nih.govnih.gov This inhibitory action is part of a broader mechanism where agmatine suppresses the PI3K/Akt/mTOR/HIF-1α signaling cascade, thereby preventing the metabolic shift towards glycolysis and reducing the production of inflammatory cytokines. nih.gov
In the field of neuroscience, the antidepressant-like effects of agmatine are dependent on the activation of mTOR signaling. nih.gov The administration of rapamycin, a selective mTOR inhibitor, was found to prevent the antidepressant effects of agmatine in animal models. nih.govresearchgate.net This suggests that, similar to fast-acting antidepressants like ketamine, agmatine may exert its effects by promoting mTOR-dependent synaptic protein synthesis. wjgnet.comresearchgate.net This activation is considered to be downstream of the PI3K/Akt and AMPA receptor activation. nih.gov
| Research Area | Experimental Model | Effect on mTOR | Associated Outcome | Reference |
| Neuroinflammation | LPS-stimulated BV-2 microglia | Inhibition | Suppression of pro-inflammatory metabolism | nih.govnih.gov |
| Antidepressant Effects | Mouse tail suspension test | Activation | Antidepressant-like behavioral response | nih.govwjgnet.comresearchgate.net |
| Chronological Lifespan | Fission Yeast | Regulation | mTOR-regulated genes, including agmatinases, impact lifespan | biorxiv.org |
HIF-1α Activation
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a pivotal role in the cellular response to low oxygen levels (hypoxia). It regulates genes involved in angiogenesis, glucose metabolism, and cell survival.
Research has identified agmatine as an activator of HIF-1α, a mechanism central to its neuroprotective properties. researchgate.netnih.gov In in vitro models of Parkinson's disease using rotenone-treated SH-SY5Y neuroblastoma cells, pre-treatment with agmatine was shown to induce the activation and up-regulation of HIF-1α. nih.govresearchgate.net This activation of HIF-1α by agmatine helps to counteract neuronal injury by preventing the production of free radicals, inhibiting the decrease in mitochondrial membrane potential, and suppressing the activation of apoptotic pathways involving caspase 3 and cytochrome c. researchgate.netnih.gov The neuroprotective effects of agmatine in this model were shown to be mediated by HIF-1α, as these effects were blocked by a HIF-1α inhibitor. nih.govresearchgate.net In pro-inflammatory microglia, however, agmatine has been observed to inhibit the LPS-induced increase in HIF-1α levels, which is consistent with its role in suppressing inflammation-driven glycolysis. nih.govnih.gov
| Cell Type | Experimental Model | Effect on HIF-1α | Primary Outcome | Reference |
| SH-SY5Y Neuroblastoma | Rotenone-induced toxicity | Activation/Up-regulation | Neuroprotection, anti-apoptotic effects | researchgate.netnih.govresearchgate.net |
| BV-2 Microglia | LPS-induced inflammation | Inhibition | Suppression of glycolysis | nih.govnih.gov |
Effects on Polyamine Metabolism and Transport
Agmatine, being structurally similar to polyamines, plays a significant role in regulating polyamine homeostasis. It exerts this influence by modulating key enzymes and transport systems involved in the polyamine metabolic pathway.
Inhibition of Ornithine Decarboxylase (ODC)
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, converting ornithine to putrescine. Agmatine is a known inhibitor of ODC activity. Studies in rat pulmonary artery endothelial cells (PAECs) have shown that agmatine causes a time-dependent reduction in ODC activity. nih.gov This inhibition appears to occur through mechanisms that may be both dependent and independent of ODC antizyme, a protein that binds to ODC and targets it for degradation. nih.govpsu.edu While agmatine can induce antizyme, its inhibitory effect on ODC activity can precede the increase in antizyme levels and is not blocked by proteasome inhibitors that prevent antizyme-mediated degradation. nih.gov In hepatocytes, agmatine has also been shown to reduce ODC activity, contributing to a shift in polyamine pools. nih.gov The reduction in agmatine levels observed in the cerebral cortex of suicides could lead to diminished ODC suppression, potentially altering polyamine biosynthesis in major depressive disorder. nih.gov
| Cell Type | Key Finding | Proposed Mechanism | Reference |
| Rat Pulmonary Artery Endothelial Cells | Time-dependent reduction in ODC activity | Antizyme-dependent and independent pathways | nih.govpsu.edu |
| Rat Hepatocytes | Reduced ODC activity | Part of broader polyamine modulation | nih.gov |
| COS-7 Kidney Cells | ODC regulatory proteins influence agmatine transport | Transfection with ODC stimulates agmatine uptake | nih.govresearchgate.net |
Modulation of Spermidine (B129725)/Spermine (B22157) N1-Acetyltransferase (SAT1)
Spermidine/spermine N1-acetyltransferase (SAT1) is the rate-limiting enzyme in polyamine catabolism. It acetylates spermidine and spermine, marking them for either export from the cell or conversion back to putrescine. Agmatine has been identified as a potent inducer of SAT1.
In rat liver cells, agmatine treatment leads to a significant increase in SAT1 activity and protein levels. nih.gov This induction of SAT1 results in the depletion of spermidine and spermine pools, accompanied by an accumulation of their acetylated forms (like N1-acetylspermidine) and putrescine. nih.gov This modulation of polyamine content can affect cell proliferation rates. nih.gov The induction of SAT1 by agmatine appears to be a key mechanism by which it controls intracellular polyamine homeostasis, working in concert with its inhibition of ODC. nih.gov Altered expression of SAT1 has been implicated in mood disorders and suicide, suggesting that agmatine's influence on this enzyme could be relevant to its neuropsychiatric effects. nih.govoup.com
| Cell Type | Effect on SAT1 | Consequence on Polyamines | Reference |
| Rat Hepatocytes | Induction of SAT1 activity and protein | Depletion of spermidine and spermine; accumulation of putrescine | nih.gov |
| HTC Cells | Induction of SAT1 | Decrease in cell proliferation rate | nih.gov |
Interaction with Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). Their activity is tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). An imbalance between MMPs and TIMPs is implicated in various pathologies, including cancer metastasis and ischemic injury.
Agmatine sulfate has been shown to inhibit the activity and expression of specific MMPs. In studies using human HT1080 fibrosarcoma cells, agmatine sulfate inhibited the activity of MMP-2. iiarjournals.orgnih.gov This was associated with a decrease in the expression level of MMP-2 protein, while concurrently increasing the expression of its endogenous inhibitor, TIMP-1. iiarjournals.orgiiarjournals.org The mechanism for this effect appears to be linked to the inhibition of the PI3K/Akt-1 signaling pathway. iiarjournals.orgresearchgate.netiiarjournals.org
In models of cerebral ischemia, agmatine treatment attenuated the injury-induced expression of both MMP-2 and MMP-9 at both the protein and mRNA levels in cerebral endothelial cells. nih.govtandfonline.com This down-regulation of MMPs is believed to contribute to agmatine's neuroprotective effects by preserving the integrity of the blood-brain barrier. The inhibition of MMP-9 expression by agmatine in this context was found to be associated with an up-regulation of endothelial nitric oxide synthase (eNOS). nih.govtandfonline.com
| Target Protein | Cell/Tissue Type | Effect of Agmatine | Associated Pathway/Outcome | Reference |
| MMP-2 | HT1080 Fibrosarcoma Cells | Inhibition of activity and expression | Inhibition of PI3K/Akt-1 pathway, reduced cell invasion | iiarjournals.orgiiarjournals.orgnih.gov |
| TIMP-1 | HT1080 Fibrosarcoma Cells | Increased expression | Inhibition of MMP-2 activity | iiarjournals.orgiiarjournals.org |
| MMP-9 | Cerebral Endothelial Cells | Inhibition of expression | Neuroprotection, associated with eNOS up-regulation | nih.govtandfonline.com |
| MMP-2 | Cerebral Endothelial Cells | Inhibition of expression | Neuroprotection after ischemic injury | nih.govtandfonline.com |
Direct Protein Binding and Functional Implications (e.g., Rnf128, Hspa5)
Recent investigations have identified specific intracellular proteins that are direct binding targets of agmatine, suggesting regulatory roles beyond receptor-mediated signaling. nih.govtandfonline.com Advanced techniques like affinity chromatography using agmatine-coupled beads have been employed to isolate and identify these binding partners from cellular extracts. nih.govtandfonline.com
One key study using proteins from mouse intestinal tissues identified Ring Finger Protein 128 (Rnf128) and Heat Shock Protein 5 (Hspa5) as two proteins that specifically bind to agmatine-coupled beads. nih.govtandfonline.com However, further validation using Isothermal Titration Calorimetry (ITC)—a technique that measures the heat changes upon binding—confirmed a direct interaction only between agmatine and Rnf128. nih.govtandfonline.com The interaction with Hspa5 could not be confirmed by this method, suggesting the initial finding might have been an indirect association within a larger protein complex. nih.gov
Ring Finger Protein 128 (Rnf128)
Rnf128 is an E3 ubiquitin ligase, a type of enzyme that plays a critical role in tagging other proteins with ubiquitin, often marking them for degradation by the proteasome. tandfonline.comresearchgate.net The direct binding of agmatine to Rnf128 has significant functional consequences. Research has shown that this interaction suppresses the ubiquitin ligase activity of Rnf128. tandfonline.comnih.gov
A major substrate of Rnf128 is β-catenin, a key component of the Wnt signaling pathway, which is crucial for cell proliferation. nih.govtandfonline.com By inhibiting Rnf128, agmatine prevents the ubiquitination and subsequent degradation of β-catenin. tandfonline.comnih.gov This leads to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and activate downstream target genes like Cyclin D1, Lgr5, CD44, and C-myc. nih.govnih.gov In the context of the gut microbiome, this mechanism has been implicated in promoting the proliferation of intestinal epithelial cells. nih.gov Molecular docking studies have further detailed the interaction, suggesting that agmatine fits into a binding pocket of Rnf128, forming several hydrogen bonds with amino acid residues such as Arg52 and Pro105. nih.gov
Heat Shock Protein 5 (Hspa5)
Heat Shock Protein 5 (Hspa5), also known as GRP78 or BiP, is a molecular chaperone located in the endoplasmic reticulum (ER) that is involved in protein folding and cellular stress responses. thebiogrid.orgmdpi.com In initial pull-down experiments, Hspa5 was identified as a potential binding partner of agmatine. nih.govtandfonline.com However, direct binding was not substantiated by subsequent ITC analysis, indicating the interaction may be indirect or part of a larger complex pulled down during the initial screening. nih.gov While a direct regulatory role for agmatine on Hspa5 function is not confirmed, the initial finding warrants further investigation into potential indirect effects or context-dependent interactions, particularly under conditions of cellular stress where Hspa5 expression is modulated. mdpi.comtandfonline.com
The ability of agmatine to directly bind to and modulate the function of an E3 ubiquitin ligase like Rnf128 represents a significant expansion of its known molecular mechanisms. It highlights a pathway by which this metabolite can directly influence protein stability and key signaling cascades, independent of its action on cell surface receptors.
Interactive Data Table: Agmatine Protein Binding Profile
| Protein Target | Experimental Evidence | Binding Confirmation | Functional Implication | Downstream Effect |
| Rnf128 | Affinity Chromatography, Western Blot, Isothermal Titration Calorimetry (ITC), Molecular Docking nih.govtandfonline.com | Direct nih.gov | Suppression of E3 ubiquitin ligase activity tandfonline.comnih.gov | Stabilization of β-catenin, activation of Wnt signaling nih.govtandfonline.com |
| Hspa5 | Affinity Chromatography, Western Blot nih.govtandfonline.com | No Direct Binding (via ITC) nih.gov | Not confirmed | Not applicable |
Preclinical Research Findings and Mechanistic Elucidation in Animal and in Vitro Models
Neurobiological Mechanisms
Agmatine (B1664431), a primary amine formed from the decarboxylation of L-arginine, is emerging as a compound of significant interest in neuroscience research. nih.gov Its presence and synthesis in the mammalian brain have spurred investigations into its role as a neurotransmitter or neuromodulator. nih.govnih.gov Preclinical studies indicate that agmatine exerts its effects through multiple molecular targets, including the blockade of N-methyl-D-aspartate (NMDA) receptors, inhibition of nitric oxide synthase, and interaction with various other receptor systems. maastrichtuniversity.nlnih.govyoutube.com These interactions are central to its observed neuroprotective properties in models of acute neurological injury and its influence on brain plasticity.
Neuroprotection against Ischemic Injury and Traumatic Brain Injury
A substantial body of preclinical evidence demonstrates agmatine's potent neuroprotective effects in the context of both ischemic and traumatic brain injuries. maastrichtuniversity.nlnih.gov These protective actions are attributed to a combination of mechanisms that collectively mitigate the downstream consequences of the initial injury.
Following an ischemic event or traumatic brain injury (TBI), a cascade of pathological events leads to neuronal death and the development of brain edema, a life-threatening swelling of the brain. nih.govnih.gov Animal models have consistently shown that agmatine administration can significantly reduce the volume of brain tissue damage. In a rat model of diffuse brain injury, histopathological examination revealed a significant improvement in the agmatine-treated group 8 days post-injury. nih.gov
Furthermore, agmatine has been shown to effectively reduce brain edema. nih.govnih.govresearchgate.net Studies in mice following cerebral ischemia demonstrated that agmatine treatment significantly decreased brain swelling and water content. nih.govnih.govresearchgate.net This effect is partly linked to its ability to lessen the expression of aquaporin-1 (AQP-1), a water channel protein involved in the formation of brain edema. nih.govnih.govresearchgate.net In a TBI model, agmatine was also found to suppress the expression of AQP1, 4, and 9, contributing to the reduction of edema. youtube.com
Interactive Table: Effect of Agmatine on Brain Edema and Infarct Volume in Animal Models
| Animal Model | Injury Type | Key Finding | Percentage Reduction | Reference |
| Mouse | Middle Cerebral Artery Occlusion (MCAO) | Reduced brain swelling volume | 14.38% ± 2.21% | nih.gov |
| Mouse | Middle Cerebral Artery Occlusion (MCAO) | Decreased brain water content | Data not specified | nih.gov |
| Rat | Transient Cerebral Ischemia | Reduced brain tissue volume with BBB disruption | Data not specified | nih.gov |
| Rat | Traumatic Brain Injury (Cold Injury) | Reduced brain edema | Data not specified | youtube.com |
| Diabetic Rat | Middle Cerebral Artery Occlusion (MCAO) | Reduced infarct size and edema volume | P<0.01 | scilit.com |
The blood-brain barrier (BBB) is a critical protective interface that regulates the passage of substances between the blood and the central nervous system. Disruption of the BBB is a hallmark of ischemic stroke and TBI, leading to vasogenic edema and further neuronal damage. nih.gov Agmatine has been shown to protect and stabilize the BBB. nih.govmaastrichtuniversity.nlcolab.ws In a rat model of transient cerebral ischemia, dynamic contrast-enhanced MRI revealed that agmatine treatment significantly reduced BBB permeability. nih.gov Studies using Evans blue dye also confirmed that agmatine attenuates BBB disruption after ischemic injury. nih.govnih.gov This barrier-preserving effect is associated with the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix of the BBB. nih.gov
Oxidative stress and apoptosis (programmed cell death) are key contributors to secondary neuronal damage after brain injury. maastrichtuniversity.nlcolab.ws Agmatine exhibits significant anti-oxidative and anti-apoptotic properties. maastrichtuniversity.nlyoutube.comcolab.ws In a rat model of sodium azide-induced oxidative stress, agmatine treatment significantly reduced levels of reactive oxygen species and malondialdehyde, while increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.gov
Agmatine also interferes with apoptotic pathways. In cultured hippocampal neurons, agmatine protected against glutamate-induced cell death and reduced the number of TUNEL-positive (apoptotic) cells. nih.govindexcopernicus.com This anti-apoptotic effect is linked to its ability to block NMDA receptors and potentially through other mechanisms, such as inhibiting the activation of caspase-3, a key executioner enzyme in apoptosis. scilit.comnih.gov In TBI models, agmatine treatment was found to significantly reduce apoptotic cell death by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs). youtube.com
Modulation of Neuroplasticity Markers (e.g., BDNF, CREB, ERK1/2)
Neuroplasticity, the brain's ability to reorganize itself, is crucial for recovery after injury and is implicated in mood regulation. Agmatine has been shown to positively modulate key markers of neuroplasticity.
In a rotenone-induced model of Parkinson's disease in rats, agmatine treatment increased the expression of brain-derived neurotrophic factor (BDNF), cAMP response element-binding protein (CREB), and extracellular signal-regulated kinases 1/2 (ERK1/2) in the striatum. nih.gov Similarly, in a corticosterone-induced mouse model of depression, agmatine administration increased CREB phosphorylation and the levels of mature BDNF in the hippocampus. maastrichtuniversity.nlnih.govresearchgate.net ERK1/2 activation by agmatine has also been linked to its ability to promote neurogenesis (the formation of new neurons) from neural stem cells. nih.gov These findings suggest that agmatine's therapeutic potential may extend to promoting repair and counteracting maladaptive plasticity. nih.govnih.gov
Interactive Table: Agmatine's Effect on Neuroplasticity Markers
| Marker | Animal/Cell Model | Effect | Associated Condition | Reference |
| BDNF | Rotenone-induced Parkinson's model (Rat) | Increased expression | Parkinson's Disease | nih.gov |
| BDNF | Corticosterone-induced depression model (Mouse) | Increased mature BDNF immunocontent | Depression | maastrichtuniversity.nlnih.govresearchgate.net |
| CREB | Rotenone-induced Parkinson's model (Rat) | Increased expression | Parkinson's Disease | nih.gov |
| CREB | Corticosterone-induced depression model (Mouse) | Increased phosphorylation | Depression | maastrichtuniversity.nlnih.govresearchgate.net |
| ERK1/2 | Rotenone-induced Parkinson's model (Rat) | Increased expression | Parkinson's Disease | nih.gov |
| ERK1/2 | Subventricular zone neural stem cells | Increased expression/activation | Neurogenesis | nih.gov |
Influence on Neurotransmitter Release and Synaptic Function
Agmatine is considered a neuromodulator that can influence the function of various neurotransmitter systems. nih.govnih.gov It is stored in synaptic vesicles and released upon neuronal depolarization. nih.gov
A primary mechanism of agmatine's action is its interaction with the glutamatergic system, specifically as a non-competitive antagonist of NMDA receptors. nih.govnih.govindexcopernicus.com Studies have shown that agmatine selectively blocks NMDA receptor channels, an effect that is crucial for its neuroprotective properties against excitotoxicity induced by excessive glutamate (B1630785). nih.govindexcopernicus.com In vivo evidence suggests a preferential antagonism for NMDA receptors containing the GluN2B subunit. nih.gov This blockade of NMDA receptors is also believed to underlie some of its effects on neuroplasticity and its potential antidepressant actions. nih.govnih.gov
Beyond the glutamatergic system, agmatine has been shown to interact with the GABAergic system. Research indicates that the anxiolytic and antidepressant-like effects of agmatine may be mediated through the activation of GABA-A receptors. nih.govnih.gov Furthermore, agmatine has been reported to act as a weak channel blocker at neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov It also has an affinity for other receptors, including α2-adrenergic and imidazoline (B1206853) receptors, highlighting its broad spectrum of activity within the central nervous system. nih.gov
Effects on Microglial Activation and Neuroinflammation (e.g., BV-2 cells)
Agmatine has demonstrated significant modulatory effects on microglial activation and neuroinflammatory processes in preclinical in vitro models, particularly using the BV-2 mouse microglial cell line. When these cells are stimulated with inflammatory agents like lipopolysaccharide (LPS), they typically adopt a pro-inflammatory M1 phenotype. However, pretreatment with agmatine has been shown to counteract this response. nih.govnih.gov
Research indicates that agmatine suppresses the production of key inflammatory mediators. It reduces the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased levels of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov This suppression of the inflammatory cascade is linked to agmatine's ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a primary regulator of inflammatory gene expression. nih.gov
Concurrently, agmatine promotes a shift in microglial polarization from the pro-inflammatory M1 state towards an anti-inflammatory M2 phenotype. nih.govnih.gov This is evidenced by the upregulation of M2 markers like Arginase-1 (ARG1) and the mannose receptor CD206. nih.govnih.gov This phenotypic switch is facilitated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. nih.gov Agmatine treatment has been found to increase the nuclear translocation of Nrf2, which in turn boosts the expression of downstream antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). nih.gov This dual action of inhibiting pro-inflammatory pathways while enhancing anti-inflammatory and antioxidant responses underscores its neuroprotective potential in conditions of neuroinflammation. nih.govnih.gov
Table 1: Effects of Agmatine on Microglial Cells in Preclinical Models
| Model System | Key Finding | Associated Markers/Pathways | Reference |
|---|---|---|---|
| LPS-stimulated BV-2 microglia | Suppression of pro-inflammatory response | ↓ iNOS, ↓ COX-2, ↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↓ NF-κB | nih.govnih.gov |
| LPS-stimulated BV-2 microglia | Promotion of anti-inflammatory phenotype (M2 polarization) | ↑ ARG1, ↑ CD206, ↑ HO-1 | nih.govnih.gov |
| BV-2 microglia | Activation of antioxidant pathways | ↑ Nrf2 nuclear translocation, ↑ Total glutathione (B108866) | nih.gov |
| High glucose-treated BV-2 microglia | Shift from M1 to M2 phenotype | ↓ CD86, ↑ CD206 | nih.gov |
Cardiovascular System Mechanisms
Regulation of Blood Pressure and Heart Rate in Animal Models
In animal models, particularly in spontaneously hypertensive rats (SHR), intravenously administered agmatine has been shown to exert hypotensive effects. nih.gov Studies report that agmatine can significantly reduce both systolic and diastolic blood pressure in a dose-dependent manner. nih.gov This blood pressure-lowering effect was observed to be accompanied by a reduction in heart rate, indicating that the hypotensive response did not trigger reflex tachycardia. nih.gov The mechanism appears to involve the modulation of the sympathetic nervous system, as systemic administration can decrease sympathetic nerve activity by inhibiting ganglionic transmission. However, the effect can be transient, potentially due to a short plasma half-life. nih.gov In contrast, in a model of isoproterenol-induced myocardial injury in rats, no significant differences in heart rate or blood pressure were observed with agmatine treatment, suggesting the context of the cardiovascular state may influence its effects.
Modulation of Endothelial Function
Agmatine's effects on the vasculature are closely linked to its modulation of endothelial function. The vasodilatory action of agmatine is reported to be endothelium-dependent. In vitro studies using murine brain endothelial cells (bEnd.3) have shown that agmatine can promote endothelial cell migration, a crucial process for vascular repair and angiogenesis. This effect is mediated through the activation of multiple signaling pathways. Research indicates that agmatine induces the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. This activation triggers a downstream cascade involving phosphatidylinositol 3-kinase (PI3K), Akt (also known as protein kinase B), and endothelial nitric oxide synthase (eNOS). The subsequent increase in nitric oxide (NO) production and the expression of Intercellular Adhesion Molecule 1 (ICAM-1) are key events driving the migratory response of endothelial cells.
Table 2: Agmatine's Cardiovascular Effects in Preclinical Models
| Area of Study | Model System | Key Finding | Reference |
|---|---|---|---|
| Blood Pressure & Heart Rate | Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction in blood pressure and heart rate | nih.gov |
| Endothelial Function | Murine Brain Endothelial Cells (bEnd.3) | Promotes cell migration via VEGF/VEGFR2 and PI3K/Akt/eNOS pathways | |
| Endothelial Function | Isolated Vessel Rings | Vasodilatory effect is dependent on an intact endothelium |
Anti-atherosclerotic Mechanisms in Preclinical Models (e.g., ApoE-knockout mice)
Prolonged administration of agmatine has been found to significantly inhibit the development of atherosclerosis in apolipoprotein E-knockout (ApoE-/-) mice, a standard model for studying this disease. Studies have reported an approximate 40% decrease in the size of atherosclerotic lesions in the aorta of agmatine-treated mice compared to controls.
The mechanisms underlying this anti-atherosclerotic action are multifaceted. One of the most significant effects observed was a change in the composition of the atherosclerotic plaques; agmatine treatment led to a reduction in the macrophage content within the plaques without affecting the smooth muscle cell content. Furthermore, agmatine administration was associated with a notable increase in the levels of high-density lipoproteins (HDL), often referred to as "good cholesterol," which plays a crucial role in reverse cholesterol transport. At the molecular level, agmatine was shown to modulate the expression of liver genes involved in fatty acid oxidation and cholesterol biosynthesis and to alter the expression of numerous mitochondrial proteins related to metabolism and apoptosis.
Renal System Mechanisms
Modulation of Renal Sympathetic Nerve Activity
Preclinical research demonstrates that agmatine can modulate sympathetic nervous system outflow, which has direct implications for renal function. In a rat model of ischemia/reperfusion-induced acute renal failure, a condition characterized by heightened renal sympathetic nerve activity (RSNA), agmatine administration was shown to suppress this enhanced RSNA. This effect was observed with both intravenous and direct intracerebroventricular (ICV) injections, suggesting both peripheral and central mechanisms of action.
The suppression of sympathetic activity was further evidenced by a significant reduction in the overflow of norepinephrine (B1679862) from renal sympathetic nerve endings following reperfusion. Mechanistically, agmatine is thought to inhibit sympathetic ganglionic transmission, potentially by acting as a weak channel blocker at neuronal nicotinic receptors located in sympathetic ganglia, such as the superior cervical ganglion. This sympatholytic action contributes to renal vasodilation and an increase in renal plasma flow, which in turn can enhance the kidney's filtration rate.
Effects on Glomerular Filtration Rate (GFR) and Tubular Reabsorption
Preclinical studies on unlabeled agmatine have demonstrated its potential to influence the glomerular filtration rate (GFR). In a rat model of mesangial proliferative glomerulonephritis, agmatine treatment was found to prevent the reduction in GFR that is typically observed in the early stages of this disease. This effect is thought to be linked to the modulation of nitric oxide production and the reduction of cellular proliferation within the glomeruli. The precise mechanisms governing its effects on tubular reabsorption are less clearly defined in the available literature and warrant further investigation.
Protection against Ischemic Acute Kidney Injury
Unlabeled agmatine has shown significant protective effects against ischemic acute kidney injury (AKI) in animal models. researchgate.netnih.govnih.gov In studies involving rats subjected to renal ischemia-reperfusion injury, agmatine administration attenuated renal dysfunction and histological damage. researchgate.netnih.gov The protective mechanism appears to be multifactorial. One key aspect is the suppression of enhanced renal sympathetic nerve activity during the ischemic period and the reduction of norepinephrine overflow upon reperfusion. researchgate.net This sympathoinhibitory effect is thought to be mediated, at least in part, through imidazoline I1 receptors in the central nervous system and potentially α2-adrenergic receptors on sympathetic nerve endings. nih.gov By mitigating the excessive sympathetic outflow, agmatine helps to preserve renal blood flow and reduce the severity of the ischemic insult.
Immunomodulatory Mechanisms in Cellular and Animal Models
Similar to the renal studies, direct research on the immunomodulatory effects of "Agmatine Sulfate-15N2, 13C" is not presently available. However, a growing body of evidence from in vitro and in vivo studies using unlabeled agmatine highlights its significant immunomodulatory potential.
Direct Effects on Cytokine Production (e.g., TNF-α, IL-1β, IL-6)
Unlabeled agmatine has been shown to exert direct effects on the production of key pro-inflammatory cytokines. In a murine microglial cell line (BV-2) stimulated with lipopolysaccharide (LPS), a model for neuroinflammation, agmatine pretreatment significantly reduced the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov In a rat model of stress, agmatine administration led to a reduction in pro-inflammatory cytokine levels in both the brain and serum. nih.gov Furthermore, in a model of zymosan-induced acute lung injury in mice, agmatine treatment was associated with decreased levels of TNF-α, IL-1β, and IL-6 in the lung and bronchoalveolar lavage fluid. These findings consistently point towards an anti-inflammatory profile for agmatine, mediated through the downregulation of critical inflammatory signaling pathways.
Influence on Inflammasome Pathways (e.g., NLRP3)
Recent research has implicated the NLRP3 inflammasome as a key player in the inflammatory response, and unlabeled agmatine has been found to modulate this pathway. In a study on rats subjected to sub-chronic stress, agmatine administration significantly down-regulated the gene expression of components of the NLRP3 inflammasome, including NLRP3 itself, ASC, and caspase-1, in the hippocampus and prefrontal cortex. nih.gov This led to a subsequent reduction in the levels of the inflammasome-dependent cytokines IL-1β and IL-18. nih.gov These findings suggest that the anti-inflammatory effects of agmatine may be, at least in part, attributable to its ability to inhibit the activation of the NLRP3 inflammasome.
Metabolic Regulation Mechanisms
In contrast to the previous sections, specific research utilizing isotopically labeled agmatine has provided direct insights into its metabolic regulatory functions, particularly concerning lipid and hepatic metabolism.
Impact on Lipid Metabolism and Hepatic Metabolite Composition
A pivotal study utilizing ¹³C and ¹⁵N labeled tracers in rats investigated the long-term effects of agmatine consumption on metabolic profiling. nih.gov The research revealed that agmatine administration led to a significant impact on lipid metabolism. In rats fed either a standard or a high-fat diet, agmatine supplementation resulted in a decrease in the fraction of total lipids in both the liver and muscle. nih.gov Specifically, agmatine treatment was associated with reduced tissue levels of free fatty acids and triglycerides. nih.gov
Mechanistically, these effects appear to be linked to the upregulation of genes involved in fatty acid oxidation. The study demonstrated that agmatine treatment led to increased β-oxidation, suggesting an enhanced capacity for the breakdown of fatty acids for energy. nih.gov This was coupled with a decrease in incomplete fatty acid oxidation.
Furthermore, the investigation into hepatic metabolite composition using ¹³C-labeled substrates in a liver perfusion system showed that agmatine stimulates hepatic fatty acid oxidation. researchgate.net This, in turn, was proposed as a mechanism for the observed upregulation of ureagenesis. The use of isotopically labeled compounds in these studies was crucial for tracing the metabolic fate of agmatine and its influence on key metabolic pathways within the liver.
Interactive Data Table: Effect of Agmatine on Tissue Composition in Rats nih.gov
| Diet Group | Tissue | Parameter | Control | Agmatine-Treated | Percent Change |
| Standard Diet | Liver | Total Lipids | 100% | ~75-80% | -20-25% |
| High-Fat Diet | Liver | Total Lipids | 100% | ~75-80% | -20-25% |
| Standard Diet | Muscle | Total Lipids | 100% | ~65% | -35% |
| High-Fat Diet | Muscle | Total Lipids | 100% | ~80% | -20% |
| Standard Diet | Liver | Protein | 100% | Increased | - |
| High-Fat Diet | Liver | Protein | 100% | Increased | - |
| Standard Diet | Muscle | Protein | 100% | Increased | - |
| High-Fat Diet | Muscle | Protein | 100% | Increased | - |
Role in Glucose Metabolism Regulation
Preclinical research in animal and in vitro models has illuminated several mechanisms through which agmatine influences glucose homeostasis. These studies highlight its potential to modulate insulin (B600854) signaling, protect cells from high-glucose-induced damage, and alter cellular metabolic pathways.
In animal models, agmatine has demonstrated significant effects on systemic glucose regulation. A study using streptozotocin-induced diabetic rats found that agmatine administered to the brain lowered plasma glucose in a concentration-dependent manner. nih.gov This effect was not associated with changes in mean arterial pressure and was found to be mediated by the activation of I(2)-imidazoline receptors in the brain, independent of α(2)-adrenoceptors. nih.gov Further research in a type 2 diabetes mouse model, induced by a high-fat diet and streptozotocin, showed that agmatine treatment ameliorated glucose and insulin intolerance. nih.govresearchgate.net This was achieved by reactivating blunted insulin signaling pathways, evidenced by increased expression of p-IRS-1, p-Akt, and p-GSK-3β in the brain. nih.gov Long-term consumption of agmatine by rats on a high-fat diet also resulted in reduced weight gain and mitigation of metabolic and hormonal derangements associated with obesity, an effect potentially mediated by an elevation of cAMP levels. nih.gov
In vitro studies have further elucidated the cellular mechanisms underlying agmatine's effects on glucose metabolism. In a neuroinflammation model using murine microglial cells, agmatine was found to suppress lipopolysaccharide (LPS)-induced glycolysis. nih.gov It achieved this by inhibiting the PI3K/Akt/mTOR signaling pathway, which in turn reduced levels of hypoxia-inducible factor-1α (HIF-1α), a key regulator of the metabolic shift towards glycolysis. nih.gov Concurrently, agmatine improved mitochondrial function by preventing the decline in mitochondrial membrane potential and reducing mitochondrial superoxide production. nih.gov Other studies on neuronal cells exposed to high-glucose conditions revealed that agmatine can attenuate cell death and prevent cellular senescence. nih.govelsevierpure.com It was observed to reduce the expression of pro-inflammatory cytokines and inhibit senescence-associated β-galactosidase activity, effects linked to the regulation of the p21 and p53 signaling pathways. nih.govelsevierpure.com Similarly, in cultured Müller cells, agmatine offered protection from high-glucose-induced apoptosis by inhibiting N-methyl-D-aspartic acid (NMDA) receptors and regulating the expression of apoptosis-related proteins. nih.gov
Table 1: Summary of Preclinical Research on Agmatine's Role in Glucose Metabolism
| Research Model | Key Findings | Implicated Mechanisms | Reference(s) |
|---|---|---|---|
| Streptozotocin-induced diabetic rats | Lowered plasma glucose. | Activation of brain I(2)-imidazoline receptors. | nih.gov |
| High-fat diet/STZ-induced diabetic mice | Ameliorated glucose and insulin intolerance; restored insulin signaling. | Reactivation of blunted insulin signaling (p-IRS-1, p-Akt, p-GSK-3β). | nih.govresearchgate.net |
| Rats on high-fat diet (long-term) | Reduced weight gain and curtailed metabolic derangements. | Elevation of cAMP synthesis and levels. | nih.gov |
| Murine microglial cells (in vitro) | Suppressed LPS-induced glycolysis; improved mitochondrial function. | Inhibition of PI3K/Akt/mTOR/HIF-1α signaling pathway. | nih.gov |
| Neuronal cells (in vitro) | Attenuated high glucose-induced cell death and senescence. | Regulation of p21 and p53 signaling pathways; reduced pro-inflammatory cytokines. | nih.govelsevierpure.com |
| Müller cells (in vitro) | Protected against high-glucose-induced apoptosis. | Inhibition of NMDA receptors; regulation of apoptotic proteins. | nih.gov |
Interaction with Bacterial Metabolic Processes
Agmatine is deeply intertwined with bacterial metabolic processes, acting as both a product of microbial metabolism and a substrate for bacterial consumption. The composition of the intestinal microbiota significantly influences the availability of agmatine in the gut lumen, as different bacterial strains exhibit considerable variation in their ability to produce and release agmatine. nih.gov
Research has identified specific gut bacteria, including Blautia, Odoribacter, Alistipes, and Paraprevotella, as producers of agmatine. tandfonline.comnih.gov Metabolomic profiling in a mouse model of intestinal adenomas revealed that agmatine generated by these bacteria can act as a signaling molecule. tandfonline.comnih.gov In this context, agmatine was found to interact with Rnf128, suppressing its ubiquitination of β-catenin and thereby activating the Wnt signaling pathway. tandfonline.comnih.gov This activation promoted intestinal cell dysplasia and inflammatory infiltration, contributing to colorectal carcinogenesis. tandfonline.comnih.gov
Conversely, some gut microbes utilize agmatine as a nutrient source. For the human gut bacterium Eggerthella lenta, which does not metabolize sugars, the catabolism of agmatine serves as an alternative energy pathway. plos.org This highlights agmatine's role in defining the metabolic niche of certain commensal microbes within the gut ecosystem. plos.org
Beyond the gut, agmatine metabolism in pathogenic bacteria can influence host-pathogen interactions. In clinical isolates of Pseudomonas aeruginosa, the hyperproduction of agmatine was shown to confer increased tolerance to cationic antibiotics like gentamicin (B1671437) and tobramycin. nih.gov The proposed mechanism involves the dipositive charge of agmatine impeding the interaction of these antibiotics with the negatively charged bacterial cell surface. nih.gov Furthermore, this agmatine hyperproduction by P. aeruginosa was found to dampen the host inflammatory response by diminishing the production of interleukin-8 (IL-8) by airway epithelial cells, leading to decreased neutrophil recruitment in a mouse pneumonia model. nih.gov
Table 2: Summary of Agmatine's Interaction with Bacterial Metabolic Processes
| Bacterial Species/Group | Role of Agmatine | Metabolic/Signaling Impact | Consequence | Reference(s) |
|---|---|---|---|---|
| Blautia, Odoribacter, Alistipes, Paraprevotella | Product of bacterial metabolism. | Interacts with Rnf128, activating the Wnt signaling pathway. | Promotes inflammation and colorectal tumorigenesis in a mouse model. | tandfonline.comnih.gov |
| Eggerthella lenta | Substrate for bacterial metabolism. | Serves as an alternative energy source. | Fills a distinctive metabolic niche in the gut ecosystem. | plos.org |
| Human intestinal microbiota (general) | Product of bacterial metabolism. | Influences systemic agmatine availability for absorption. | Composition of microbiota dictates luminal agmatine levels. | nih.gov |
| Pseudomonas aeruginosa | Product of bacterial hyperproduction. | Impedes interaction of cationic antibiotics with the cell surface; reduces host IL-8 production. | Confers antibiotic tolerance; dampens host inflammatory response. | nih.gov |
Future Directions and Emerging Research Avenues for Agmatine Sulfate 15n2, 13c
Elucidating Underexplored Molecular Targets and Binding Partners
While agmatine (B1664431) is known to interact with several receptors, including imidazoline (B1206853), α2-adrenergic, and NMDA receptors, a complete picture of its molecular interactions remains elusive. nih.gov Agmatine Sulfate-15N2, 13C provides an invaluable tool for identifying novel binding partners and validating putative targets.
Future research can employ techniques such as affinity purification coupled with mass spectrometry (AP-MS). In this approach, the isotopically labeled agmatine can be used as a "bait" molecule to pull its binding partners out of cell or tissue lysates. The distinct mass shift imparted by the 15N and 13C isotopes allows for unambiguous identification of the bait and its interactors against a complex background, significantly reducing false positives. This strategy can uncover previously unknown receptors, enzymes, or transport proteins that mediate agmatine's diverse physiological effects.
Table 1: Potential Underexplored Molecular Targets for Agmatine
| Potential Target Class | Research Question | Role of this compound |
|---|---|---|
| Ion Channels | Does agmatine directly modulate other ion channels beyond NMDA receptors? | Enables photo-affinity labeling studies where the isotopic tag confirms covalent binding to channel subunits. |
| Transporter Proteins | What are the specific transporters responsible for agmatine uptake and efflux in different cell types (e.g., neurons vs. gut epithelia)? | Allows for precise kinetic studies of transport, differentiating administered agmatine from endogenous pools. |
| Metabolic Enzymes | Are there enzymes, other than agmatinase, that metabolize agmatine or are allosterically regulated by it? | Used in activity-based protein profiling (ABPP) to identify enzymes that interact with agmatine. |
| G-Protein Coupled Receptors (GPCRs) | Does agmatine interact with orphan GPCRs or have biased agonist activity at known receptors? | Facilitates ligand-receptor binding assays with high signal-to-noise ratio using mass spectrometry. |
Advanced Isotopic Tracing for Unraveling Complex Metabolic Fluxes
The metabolic fate of agmatine is complex and intertwined with the urea (B33335) cycle, polyamine biosynthesis, and nitric oxide pathways. researchgate.net Advanced isotopic tracing using this compound can provide unprecedented insight into the dynamics of these pathways. Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell or organism. mdpi.com
By introducing this compound into a system (e.g., cell culture or an animal model), researchers can trace the labeled carbon and nitrogen atoms as they are incorporated into downstream metabolites like putrescine, spermidine (B129725), and spermine (B22157). nih.gov This allows for the precise measurement of the flux through the agmatinase pathway versus other competing metabolic routes. Such studies can reveal how metabolic pathways are rewired in various disease states, such as cancer or neurodegenerative disorders, and how they respond to therapeutic interventions. The use of stable isotopes is crucial for accurately determining the true product of reactions like arginine decarboxylase and for precise tissue concentration measurements. nih.gov
Development of Novel Research Models for Agmatine Studies
The application of this compound in next-generation research models, such as human-derived organoids and genetically engineered animal models, holds immense promise. Brain organoids, for instance, can be used to model neurodevelopment and neurological diseases. Introducing the labeled agmatine into these systems can help delineate its role in neuronal differentiation, maturation, and synaptogenesis.
In genetically modified animal models, such as those with a knockout of the agmatinase enzyme, this compound can be used to trace the accumulation of agmatine and identify alternative metabolic or clearance pathways that may become active. This approach is critical for understanding the compensatory mechanisms that arise and for evaluating the systemic effects of elevated agmatine levels, which has been implicated in conditions like depression and cognitive decline. nih.govotago.ac.nz
Interplay with the Microbiome-Host Axis in Mechanistic Studies
The gut microbiota is a significant source of agmatine, which can influence host physiology, including brain function, through the gut-brain axis. nih.govresearchgate.net this compound is an ideal tool for dissecting the complex interactions between microbial agmatine production and host metabolism.
Researchers can perform mechanistic studies by colonizing germ-free mice with specific bacterial strains known to produce agmatine. By providing these bacteria with labeled precursors like 13C, 15N-Arginine, the synthesis of labeled agmatine by the microbiota can be confirmed and quantified. Subsequently, the absorption of this microbially-produced labeled agmatine into the host's circulation and its distribution to various organs, including the brain, can be tracked. This will provide direct evidence of the microbiota's contribution to the host's agmatine pool and help clarify its role in modulating host neurobiology and behavior.
Integration of Multi-Omics Data (Transcriptomics, Metabolomics, Proteomics) in Agmatine Research
The ultimate understanding of agmatine's biological role will come from integrating data across multiple "omics" levels. nih.govdoaj.org The use of this compound is central to the metabolomics component of such an approach, providing the dynamic flux data that connects the other layers.
A typical multi-omics experiment could involve treating a model system with labeled agmatine and then performing a time-course analysis. At each time point, samples could be analyzed for:
Metabolomics: To trace the metabolic fate of the labeled agmatine and quantify pathway fluxes.
Transcriptomics (RNA-seq): To measure changes in gene expression triggered by agmatine or its metabolites.
Proteomics: To quantify changes in protein levels, post-translational modifications, and protein-protein interactions.
Integrating these datasets can reveal the full cascade of events initiated by agmatine. For example, metabolomic data might show an increased flux towards polyamine synthesis, which could be correlated with transcriptomic data showing the upregulation of genes involved in cell proliferation, and proteomic data confirming increased levels of the corresponding enzymes. Studies have already shown the power of combining transcriptomics and metabolomics to elucidate agmatine's therapeutic mechanisms in conditions like septic liver injury. nih.gov
Table 2: Illustrative Multi-Omics Integration in Agmatine Research
| Omics Layer | Data Generated | Integrated Insight |
|---|---|---|
| Metabolomics (with this compound) | Quantification of labeled agmatine conversion to putrescine and polyamines. | Reveals that agmatine administration not only provides the substrate for polyamine synthesis but also transcriptionally upregulates the necessary enzymatic machinery, leading to a functional increase in protein synthesis and cell growth. |
| Transcriptomics | Upregulation of mRNA for enzymes like ornithine decarboxylase and spermine synthase. | |
| Proteomics | Increased protein levels of key enzymes in the polyamine pathway and downstream cell cycle proteins. |
Q & A
Q. How can isotopic labeling with Agmatine Sulfate-15N<sup>2</sup>,<sup>13</sup>C enhance metabolic flux analysis in obesity studies?
- Methodological Answer: Isotopic tracers (e.g., <sup>13</sup>C or <sup>15</sup>N) enable precise tracking of metabolic pathways. For example, in high-fat diet-induced obesity models, Agmatine Sulfate-15N<sup>2</sup>,<sup>13</sup>C can be administered via drinking water to monitor β-oxidation, gluconeogenesis, and carnitine biosynthesis. Real-time quantitative PCR and metabolomic profiling (e.g., GC-MS) are used to quantify gene expression (e.g., PPAR-α, PGC1α) and metabolite fluxes. This approach revealed that agmatine elevates cAMP, mimicking caloric restriction effects .
Q. What safety protocols are critical when handling Agmatine Sulfate in laboratory settings?
- Methodological Answer:
- Engineering Controls: Use fume hoods and local exhaust ventilation to minimize inhalation of dust.
- Personal Protective Equipment (PPE): Wear nitrile gloves, splash goggles, and lab coats. Respiratory protection (NIOSH-approved N95 masks) is required for aerosol-prone procedures.
- Emergency Measures: For skin contact, rinse with water for ≥15 minutes; for eye exposure, irrigate with saline. Store away from oxidizers and heat sources to prevent decomposition into toxic gases (e.g., SOx, NOx) .
Advanced Research Questions
Q. How does Agmatine Sulfate-15N<sup>2</sup>,<sup>13</sup>C modulate cAMP-PKA signaling, and what experimental designs validate its metabolic reprogramming effects?
- Methodological Answer:
- Mechanistic Studies: Use <sup>13</sup>C-labeled agmatine to trace cAMP synthesis in liver and adipose tissues. Measure cAMP levels via ELISA and validate PKA activation through phosphorylation assays (e.g., Western blot for CREB).
- Integrated Omics: Combine transcriptomics (RNA-seq for PPAR-γ, UCP1) with metabolomics (LC-MS for acylcarnitines) to map pathways. In rats, long-term administration (4–8 weeks) showed reduced incomplete fatty acid oxidation and increased ureagenesis, suggesting cAMP-PKA-driven metabolic shifts .
Q. What experimental models resolve contradictions in agmatine’s dual pro- and anti-inflammatory roles?
- Methodological Answer:
- In Vitro/In Vivo Models:
- Pro-inflammatory: Expose murine macrophages to agmatine (10–100 µM) and measure TNF-α/NF-κB activation via luciferase reporter assays. Use P. aeruginosa mutants (ΔaguA, ΔaguB) to isolate host-derived agmatine effects .
- Anti-inflammatory: In neuroinflammation models (e.g., LPS-induced seizures), administer agmatine (40–80 mg/kg, i.p.) and assay IL-6/IL-10 ratios via multiplex ELISA. Contradictions arise from tissue-specific receptor interactions (e.g., α2-adrenoreceptors vs. NMDA antagonism) .
Q. How can isotopic purity (e.g., 99 atom% <sup>15</sup>N) impact reproducibility in tracer studies?
- Methodological Answer:
- Quality Control: Validate isotopic enrichment via NMR or high-resolution MS. For example, Ammonium Sulfate-15N2 (99 atom%) ensures minimal background noise in urea cycle flux studies.
- Calibration: Use internal standards (e.g., <sup>13</sup>C6-glucose) to correct for isotopic dilution. Contaminants (e.g., unlabeled arginine) can skew flux calculations in bacterial polyamine synthesis assays .
Contradictions and Research Gaps
Q. Why do studies report conflicting effects of agmatine on thermogenesis and body weight?
- Methodological Insights: Discrepancies stem from model variability (e.g., diet-induced vs. genetic obesity). In Wistar rats fed high-fat diets, agmatine increased UCP1 expression but had no significant effect on core body temperature. Use dual-label calorimetry (<sup>13</sup>CO2 respirometry) to distinguish diet-induced vs. drug-induced thermogenesis .
Q. What are the limitations of current neuroprotective studies using Agmatine Sulfate-15N<sup>2</sup>,<sup>13</sup>C?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
